molecular formula C9H16N2OS B7903701 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine

2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine

Cat. No.: B7903701
M. Wt: 200.30 g/mol
InChI Key: BRLGMWIUIBXQME-UHFFFAOYSA-N
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Description

2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activity.

Preparation Methods

The synthesis of 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine involves several steps. One common method includes the reaction of furan derivatives with dimethylamine and subsequent thiolation. The reaction conditions typically involve the use of solvents like dichloromethane and catalysts such as triethylamine. The industrial production of this compound may involve more scalable processes, ensuring high purity and yield .

Chemical Reactions Analysis

2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine undergoes various types of chemical reactions, including:

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-((5-((Dimethylamino)methyl)furan-2-yl)thio)ethanamine involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include signal transduction mechanisms where the compound influences cellular responses by altering the function of key proteins .

Properties

IUPAC Name

2-[5-[(dimethylamino)methyl]furan-2-yl]sulfanylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2OS/c1-11(2)7-8-3-4-9(12-8)13-6-5-10/h3-4H,5-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLGMWIUIBXQME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(O1)SCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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